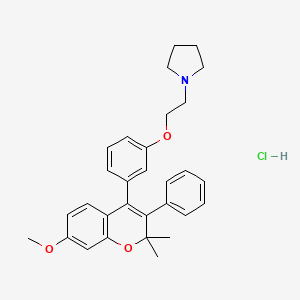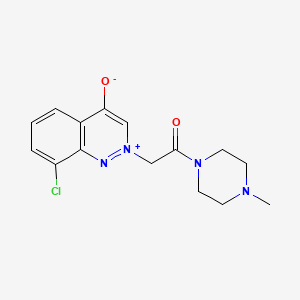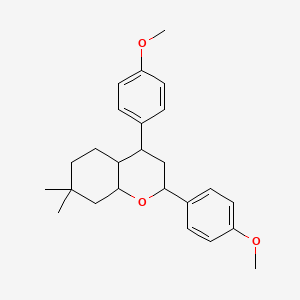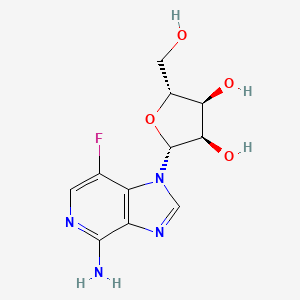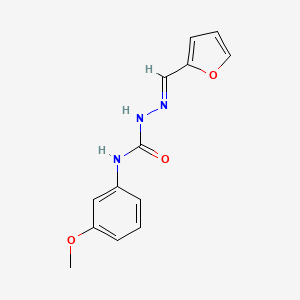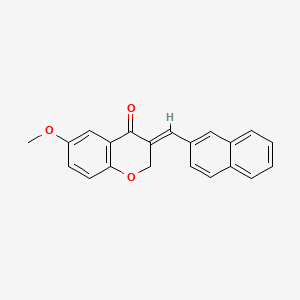
(E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a methoxy group and a naphthalenylmethylene moiety, which may contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a benzopyran precursor and a naphthalenylmethylene derivative in the presence of a base or acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The double bond in the naphthalenylmethylene moiety can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated or carbonylated derivative, while reduction may produce a dihydro compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Benzopyrans are known for their antioxidant, anti-inflammatory, and anticancer activities, and this compound may exhibit similar effects. Research may focus on its ability to modulate biological pathways and its efficacy in disease models.
Industry
In industry, this compound could be used in the development of pharmaceuticals, agrochemicals, or materials science. Its unique chemical properties may make it suitable for specific applications, such as drug formulation or as a precursor in the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of (E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one likely involves interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory enzymes. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one (Coumarin): Known for its anticoagulant and antimicrobial properties.
6-Methoxy-2H-1-benzopyran-2-one (Scopoletin): Exhibits anti-inflammatory and antioxidant activities.
4H-1-Benzopyran-4-one (Chromone): Studied for its potential anticancer and anti-inflammatory effects.
Uniqueness
(E)-2,3-Dihydro-6-methoxy-3-(2-naphthalenylmethylene)-4H-1-benzopyran-4-one is unique due to its specific structural features, such as the naphthalenylmethylene moiety and the methoxy group. These features may confer distinct chemical reactivity and biological activity compared to other benzopyrans.
Propriétés
Numéro CAS |
130688-91-4 |
|---|---|
Formule moléculaire |
C21H16O3 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
(3E)-6-methoxy-3-(naphthalen-2-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C21H16O3/c1-23-18-8-9-20-19(12-18)21(22)17(13-24-20)11-14-6-7-15-4-2-3-5-16(15)10-14/h2-12H,13H2,1H3/b17-11+ |
Clé InChI |
UFXOJFFIXZDTLD-GZTJUZNOSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)OC/C(=C\C3=CC4=CC=CC=C4C=C3)/C2=O |
SMILES canonique |
COC1=CC2=C(C=C1)OCC(=CC3=CC4=CC=CC=C4C=C3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


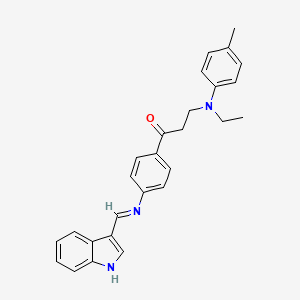
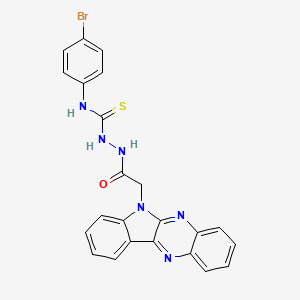
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
